molecular formula C11H12ClNO4 B12112203 Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate

Katalognummer: B12112203
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: QSYHLWGTANLLMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate is an organic compound with the molecular formula C17H16ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an amino ester group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate typically involves the esterification of 5-chloro-2-aminobenzoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then isolated through distillation and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoic acid.

    Reduction: Formation of 5-chloro-2-[(2-methoxy-2-hydroxyethyl)amino]benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-chloro-2-methoxybenzoate: Similar structure but lacks the amino ester group.

    Methyl 5-chloro-2-[(2-hydroxy-2-oxoethyl)amino]benzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 5-chloro-2-[(2-oxoethyl)amino]benzoate: Similar structure but without the methoxy group.

Uniqueness

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate is unique due to the presence of both a methoxy group and an amino ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H12ClNO4

Molekulargewicht

257.67 g/mol

IUPAC-Name

methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate

InChI

InChI=1S/C11H12ClNO4/c1-16-10(14)6-13-9-4-3-7(12)5-8(9)11(15)17-2/h3-5,13H,6H2,1-2H3

InChI-Schlüssel

QSYHLWGTANLLMT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC1=C(C=C(C=C1)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.